N-(5-Bromo-4-ethylthiazol-2-yl)acetamide
Overview
Description
“N-(5-Bromo-4-ethylthiazol-2-yl)acetamide” is a chemical compound with the CAS Number: 1267904-60-8 . It has a molecular weight of 250.14 . The compound is usually stored in a refrigerator and it appears as a white to yellow powder or crystals .
Molecular Structure Analysis
The InChI code for “N-(5-Bromo-4-ethylthiazol-2-yl)acetamide” is 1S/C7H10BrN2OS/c1-3-5-6(8)12-7(10-5)9-4(2)11/h12H,3H2,1-2H3,(H,9,10,11) .Physical And Chemical Properties Analysis
“N-(5-Bromo-4-ethylthiazol-2-yl)acetamide” is a white to yellow powder or crystals . It should be stored in a refrigerator .Scientific Research Applications
Anticancer Activity
- Synthesis and Evaluation of Thiazole Derivatives as Anticancer Agents : N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, similar in structure to N-(5-Bromo-4-ethylthiazol-2-yl)acetamide, were synthesized and evaluated for their anticancer activity. One compound showed high selectivity and cytotoxicity against human lung adenocarcinoma cells (Evren et al., 2019).
Antimicrobial Activity
- Antimicrobial Activity of Thiazole Derivatives : Research has indicated that similar acetamide derivatives exhibit significant antimicrobial properties. These compounds were effective against various bacterial strains (Fahim & Ismael, 2019).
Antioxidant Activity
- Antioxidant Activity of New Coumarin Derivatives : In a study focusing on synthesized coumarins, including N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide, significant antioxidant activity was observed. These findings suggest the potential of N-(5-Bromo-4-ethylthiazol-2-yl)acetamide in similar antioxidant applications (Kadhum et al., 2011).
Hemolytic Activity
- Hemolytic Activity of Oxadiazole Compounds : Another study synthesized 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which showed variable antimicrobial and hemolytic activities. This suggests that compounds like N-(5-Bromo-4-ethylthiazol-2-yl)acetamide might possess similar properties (Gul et al., 2017).
Safety And Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, H335, which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, P351, which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
N-(5-bromo-4-ethyl-1,3-thiazol-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2OS/c1-3-5-6(8)12-7(10-5)9-4(2)11/h3H2,1-2H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LODCKIISMKDQFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)NC(=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716679 | |
Record name | N-(5-Bromo-4-ethyl-1,3-thiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromo-4-ethylthiazol-2-yl)acetamide | |
CAS RN |
1267904-60-8 | |
Record name | N-(5-Bromo-4-ethyl-1,3-thiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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